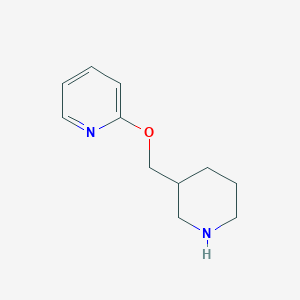

2-(Piperidin-3-ylmethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Piperidin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition of LSD1

2-(Piperidin-3-ylmethoxy)pyridine has been identified as a potent inhibitor of LSD1, with Ki values reported as low as 29 nM, indicating a strong binding affinity. This selectivity is crucial for minimizing off-target effects, making it a valuable candidate for cancer therapy. The inhibition of LSD1 leads to increased levels of H3K4 methylation, which is vital for regulating gene expression in various cancers .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The inhibition of LSD1 is linked to decreased cell proliferation, positioning this compound as a candidate for further development in oncology .

Structure-Activity Relationships (SAR)

Studies have explored the structure-activity relationships of piperidine-containing compounds to optimize their efficacy as LSD1 inhibitors. Enzyme kinetics and molecular modeling studies have provided insights into the binding modes and mechanisms of inhibition, facilitating the design of more effective derivatives .

Case Study 1: Development of LSD1 Inhibitors

A study focused on synthesizing and evaluating the biological activities of piperidine derivatives highlighted the importance of structural modifications in enhancing inhibitory potency against LSD1. Compounds were tested for their ability to inhibit cell proliferation in vitro, demonstrating promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Clinical Relevance

The clinical implications of targeting LSD1 with compounds like this compound are significant. Given the enzyme's role in epigenetic regulation and cancer progression, ongoing research aims to translate these findings into clinical applications, potentially leading to new treatment options for patients with resistant forms of cancer .

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| LSD1 Inhibition | Ki values as low as 29 nM; high selectivity (>160×) against monoamine oxidases A and B. |

| Antiproliferative Effects | Significant effects observed in various cancer cell lines. |

| Mechanism of Action | Inhibition leads to increased H3K4 methylation levels, modulating gene expression. |

Propriétés

Numéro CAS |

933717-15-8 |

|---|---|

Formule moléculaire |

C11H16N2O |

Poids moléculaire |

192.26 g/mol |

Nom IUPAC |

2-(piperidin-3-ylmethoxy)pyridine |

InChI |

InChI=1S/C11H16N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |

Clé InChI |

SNPYSAOAHLTMBK-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)COC2=CC=CC=N2 |

SMILES canonique |

C1CC(CNC1)COC2=CC=CC=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.